molecular formula C14H22O B1236673 (Z)-alpha-Irone

(Z)-alpha-Irone

Cat. No. B1236673
M. Wt: 206.32 g/mol
InChI Key: JZQOJFLIJNRDHK-HWELFCKPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-alpha-Irone, also known as (Z)-A-irone, belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units (Z)-alpha-Irone is considered to be a practically insoluble (in water) and relatively neutral molecule (Z)-alpha-Irone has been primarily detected in saliva. Within the cell, (Z)-alpha-irone is primarily located in the membrane (predicted from logP) and cytoplasm.
(Z)-alpha-Irone is a sesquiterpenoid.

Scientific Research Applications

Enzymatic Synthesis in Enantiomerically Pure Form

(Z)-alpha-Irone, specifically in its enantiomerically pure form, has been synthesized through an enzymatic approach. This process allows for the efficient resolution of racemic trans-γ-irone, producing high enantiomeric excess (ee) and chemical purity. This method is significant for the production of these compounds for various applications, including olfactory evaluations (Brenna, Fuganti, Ronzani, & Serra, 2001).

Heterogeneous Kinetics in Chromium Reduction

The role of zero valent iron (ZVI), which includes substances like (Z)-alpha-Irone, has been extensively studied in the reduction of chromium (VI) to chromium (III). This process is significant in the context of reactive permeable barriers used for environmental remediation. The kinetics of this reaction are influenced by the surface oxidation of iron particles and other factors like temperature and pH (Fiúza, Silva, Carvalho, de la Fuente, & Delerue-Matos, 2010).

Influence on Reductive Dechlorination

The surface characteristics of ZVI, including compounds like (Z)-alpha-Irone, impact the efficiency of reductive dechlorination processes, such as in the treatment of trichloroethylene (TCE). This process is essential in environmental remediation, particularly in water treatment. The interaction of ferrous ions with ZVI has been shown to influence the degradation rate of contaminants like TCE (Liu, Tseng, & Wang, 2006).

Contaminant Removal in Water Treatment

The application of ZVI, including (Z)-alpha-Irone, in water treatment has been widely researched. Factors such as iron characteristics, operating conditions, and solution chemistry significantly affect the performance of ZVI systems in removing contaminants from water. This research highlights the complexities and potential of ZVI in environmental applications (Sun, Li, Huang, & Guan, 2016).

Limitations and Countermeasures in Environmental Remediation

The limitations of ZVI technology, which encompasses compounds like (Z)-alpha-Irone, have been identified over two decades of application in groundwater and wastewater remediation. Understanding these limitations and developing countermeasures to enhance the reactivity and applicability of ZVI is crucial for its continued use in environmental clean-up efforts (Guan, Sun, Qin, Li, Lo, He, & Dong, 2015).

ZVI in Groundwater Remediation and Wastewater Treatment

The use of ZVI, including (Z)-alpha-Irone, for treating contaminants in groundwater and wastewater has been the subject of significant research. This includes the removal of various organic and inorganic pollutants, demonstrating the versatility and effectiveness of ZVI in environmental treatment processes (Fu, Dionysiou, & Liu, 2014).

Nanoparticle Synthesis for Environmental Applications

The synthesis of zerovalent iron nanoparticles (ZVI NPs), which include forms of (Z)-alpha-Irone, has been explored for environmental applications. This process involves using conventional metallic salts as nanoparticle precursors in a novel and environmentally friendly method. The produced nanoparticles show potential in various applications, including environmental remediation (Valle-Orta, Díaz, Santiago-Jacinto, Vázquez-Olmos, & Reguera, 2008).

properties

Product Name

(Z)-alpha-Irone

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

(Z)-4-[(1R)-2,5,6,6-tetramethylcyclohex-2-en-1-yl]but-3-en-2-one

InChI

InChI=1S/C14H22O/c1-10-6-7-11(2)14(4,5)13(10)9-8-12(3)15/h6,8-9,11,13H,7H2,1-5H3/b9-8-/t11?,13-/m1/s1

InChI Key

JZQOJFLIJNRDHK-HWELFCKPSA-N

Isomeric SMILES

CC1CC=C([C@H](C1(C)C)/C=C\C(=O)C)C

Canonical SMILES

CC1CC=C(C(C1(C)C)C=CC(=O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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